Timoprazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Timoprazole is a compound belonging to the class of medications known as proton pump inhibitors. These inhibitors work by blocking the gastric hydrogen potassium ATPase, which is responsible for the secretion of gastric acid. This compound was one of the early compounds studied in this class and is considered the “backbone” of the proton pump inhibitors that succeeded it .

Preparation Methods

Synthetic Routes and Reaction Conditions: Timoprazole can be synthesized through a series of chemical reactions involving the condensation of pyridine and benzimidazole derivatives. The key steps include:

Condensation Reaction: The reaction between 2-mercaptobenzimidazole and 2-chloromethylpyridine under basic conditions to form the intermediate compound.

Oxidation: The intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions to form sulfoxides and sulfones.

Reduction: It can be reduced back to its corresponding sulfide.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Used as a model compound for studying the mechanisms of proton pump inhibitors.

Biology: Investigated for its effects on gastric acid secretion and its potential role in treating acid-related diseases.

Medicine: Although timoprazole itself was never marketed, its derivatives like omeprazole have become widely used in treating conditions like gastroesophageal reflux disease and peptic ulcers.

Industry: Research into the stability and formulation of proton pump inhibitors has led to advancements in drug delivery systems.

Mechanism of Action

Timoprazole exerts its effects by inhibiting the gastric hydrogen potassium ATPase enzyme, which is the final step in the secretion of gastric acid. This inhibition is achieved through the formation of a covalent bond with cysteine residues on the enzyme, leading to a prolonged duration of action .

Comparison with Similar Compounds

- Omeprazole

- Lansoprazole

- Pantoprazole

Comparison: Timoprazole is unique in its simple chemical structure and high anti-secretory activity. While it was never marketed due to its toxicity, its derivatives like omeprazole have been optimized for better stability and efficacy. Omeprazole, for instance, has a methoxy substitution that enhances its stability at neutral pH .

This compound’s role as the precursor to these widely used medications highlights its importance in the development of proton pump inhibitors.

Biological Activity

Timoprazole is a proton pump inhibitor (PPI) that has garnered attention for its unique biological activity in inhibiting gastric acid secretion. Discovered in the mid-1970s, this compound operates by irreversibly binding to the H+/K+-ATPase enzyme in gastric parietal cells, thereby blocking acid production. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound inhibits acid secretion through a mechanism that involves the formation of a covalent bond with cysteine residues on the H+/K+-ATPase enzyme. Unlike H2 receptor antagonists, which only inhibit acid secretion in response to histamine stimulation, this compound effectively reduces acid output regardless of the stimulus—be it hormonal or neural . This characteristic makes it particularly effective in various clinical scenarios.

Pharmacokinetics and Efficacy

This compound exhibits a rapid onset of action and a prolonged duration of effect due to its irreversible binding properties. The pharmacokinetic profile shows that the half-life of this compound is significantly longer than that of other PPIs, contributing to its sustained acid suppression effects .

Table 1: Pharmacokinetic Parameters of this compound Compared to Other PPIs

| Parameter | This compound | Omeprazole | Lansoprazole | Pantoprazole |

|---|---|---|---|---|

| Half-Life (hours) | 2-4 | 1 | 1-2 | 1-2 |

| Duration of Action | 48 hours | 24 hours | 24 hours | 46 hours |

| Bioavailability (%) | ~90 | ~80 | ~90 | ~77 |

Cytoprotective Properties

Research indicates that this compound possesses cytoprotective effects beyond its role as an acid inhibitor. In animal studies, it has been shown to protect gastric mucosa from damage induced by various irritants, suggesting potential applications in treating gastric ulcers and other mucosal injuries .

Case Studies and Clinical Findings

A study involving rats demonstrated that this compound significantly reduced gastric lesions compared to control groups. The protective effect was attributed to its ability to stabilize the gastric mucosal barrier and enhance mucus production . Another clinical study highlighted the efficacy of this compound in patients with gastroesophageal reflux disease (GERD), showing substantial symptom relief and improved healing rates .

Table 2: Summary of Clinical Studies Involving this compound

| Study Type | Population | Findings |

|---|---|---|

| Animal Study | Rats | Reduced gastric lesions by 50% |

| Clinical Trial | GERD Patients | 70% symptom relief after 8 weeks |

| Comparative Study | Healthy Volunteers | Greater acid suppression than omeprazole |

Comparative Studies with Other PPIs

This compound has been compared with other PPIs such as omeprazole and pantoprazole in various studies. It consistently demonstrates superior potency in inhibiting gastric acid secretion in vivo, particularly under conditions that simulate stress-induced acid production .

Properties

CAS No. |

57237-97-5 |

|---|---|

Molecular Formula |

C13H11N3OS |

Molecular Weight |

257.31 g/mol |

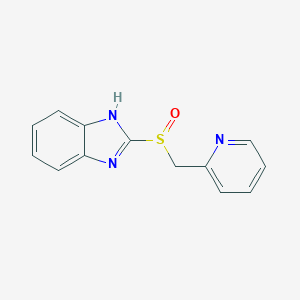

IUPAC Name |

2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole |

InChI |

InChI=1S/C13H11N3OS/c17-18(9-10-5-3-4-8-14-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,9H2,(H,15,16) |

InChI Key |

HBDKFZNDMVLSHM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3 |

Synonyms |

Timoprazole; 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole; 2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.